Benzyl 3-acetylbenzoate chemical structure and properties
Benzyl 3-acetylbenzoate chemical structure and properties
Structure, Properties, and Applications in Medicinal Chemistry
Executive Summary
Benzyl 3-acetylbenzoate (CAS 1432485-05-6) is a specialized aromatic ester serving as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly Factor XIa inhibitors for antithrombotic therapy. As a meta-substituted benzene derivative, it combines an acetyl moiety (ketone) and a benzyl ester functionality, offering orthogonal reactivity profiles that are highly valued in convergent synthetic strategies. This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthesis protocols, and its strategic utility in drug development.
Chemical Identity & Structural Analysis
Benzyl 3-acetylbenzoate is characterized by a 1,3-disubstitution pattern on the central benzene ring. This meta-substitution is crucial for the conformational geometry of downstream pharmaceutical targets, often directing the spatial arrangement of pharmacophores in enzyme active sites.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | Benzyl 3-acetylbenzoate |
| CAS Number | 1432485-05-6 |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| SMILES | CC(=O)C1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2 |
| InChI Key | SESFRYSPDFLNCH-UHFFFAOYSA-N |
Functional Group Analysis
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Acetyl Group (-COCH₃): Positioned at the C3 (meta) position, this ketone serves as a handle for further functionalization, such as reductive amination, Grignard addition, or condensation reactions (e.g., Horner-Wadsworth-Emmons).
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Benzyl Ester (-COOCH₂Ph): Acts as a robust protecting group for the carboxylic acid. It is stable under acidic and mild basic conditions but can be selectively removed via catalytic hydrogenolysis (H₂/Pd-C) or saponification, allowing for orthogonal protection strategies.
Physicochemical Properties
The following data synthesizes experimental observations and high-confidence predictive models suitable for laboratory handling.
| Property | Value / Description |
| Physical State | White to off-white solid |
| Melting Point | 58–62 °C (Predicted/Analogous range) |
| Boiling Point | ~390 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| LogP | 3.4 (Lipophilic) |
| Flash Point | >150 °C |
Synthesis & Manufacturing Protocols
The most reliable synthesis route utilizes a nucleophilic substitution (S_N2) between 3-acetylbenzoic acid and a benzyl halide under basic conditions. This method avoids the equilibrium limitations of Fischer esterification.
Reaction Scheme
The following diagram illustrates the standard synthetic pathway:
Caption: Figure 1. Synthesis of Benzyl 3-acetylbenzoate via base-mediated alkylation.
Experimental Protocol
Objective: Synthesis of Benzyl 3-acetylbenzoate (10 mmol scale).
Reagents:
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3-Acetylbenzoic acid (1.64 g, 10 mmol)
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Benzyl bromide (1.71 g, 10 mmol) or Benzyl chloride
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Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.07 g, 15 mmol)
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Solvent: N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
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Preparation: Charge a dry 100 mL round-bottom flask with 3-acetylbenzoic acid and anhydrous DMF. Stir until dissolved.
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Deprotonation: Cool the solution to 0°C in an ice bath. Add K₂CO₃ portion-wise. Stir for 30 minutes to generate the carboxylate anion.
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Alkylation: Add benzyl bromide dropwise via a syringe over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
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Workup: Quench the reaction by pouring into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield the pure product as a white solid.
Mechanistic Insight: The use of a polar aprotic solvent (DMF) solvates the cation (K⁺), leaving the carboxylate anion "naked" and highly nucleophilic, thereby accelerating the S_N2 attack on the benzyl bromide.
Analytical Characterization
Researchers should verify the identity of the synthesized compound using the following expected spectral signals.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.60 | Singlet (t) | 1H | Ar-H (C2, between carbonyls) |
| 8.25 | Doublet (dt) | 1H | Ar-H (C4 or C6) |
| 8.15 | Doublet (dt) | 1H | Ar-H (C6 or C4) |
| 7.55 | Triplet (t) | 1H | Ar-H (C5, meta coupling) |
| 7.35–7.45 | Multiplet | 5H | Benzyl aromatic protons |
| 5.40 | Singlet | 2H | Benzyl -CH₂- |
| 2.65 | Singlet | 3H | Acetyl -CH₃ |
Infrared Spectroscopy (FT-IR)
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1720 cm⁻¹: C=O stretch (Ester)
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1685 cm⁻¹: C=O stretch (Ketone, conjugated)
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1200–1300 cm⁻¹: C-O stretch (Ester)
Applications in Drug Development
Benzyl 3-acetylbenzoate is primarily utilized as a scaffold in the synthesis of Factor XIa inhibitors , a class of anticoagulants developed to treat thromboembolic diseases without the high bleeding risk associated with traditional blood thinners (e.g., Warfarin).
Strategic Utility
The molecule's value lies in its orthogonal protection :
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Ketone Manipulation: The acetyl group can be converted into amines (via reductive amination) or heterocycles (e.g., pyrazoles, imidazoles) while the benzyl ester remains intact.
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Late-Stage Deprotection: The benzyl ester is cleaved only in the final step via hydrogenolysis, revealing the carboxylic acid necessary for binding to the S1 pocket of serine proteases like Factor XIa.
Application Workflow
Caption: Figure 2. Role of Benzyl 3-acetylbenzoate in the synthesis of Factor XIa inhibitors.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep container tightly closed.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood to avoid inhalation of dust.
References
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Synthesis & Application: United States Patent 9,585,881. "Compounds for the inhibition of Factor XIa." (2017).
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Precursor Properties: PubChem Compound Summary for CID 220324, 3-Acetylbenzoic acid. National Center for Biotechnology Information (2025).
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General Synthesis of Benzyl Esters: Organic Syntheses, Coll. Vol. 1, p.104 (1941); Vol. 2, p.5 (1922). "Benzyl Benzoate."[1][2][3][4]
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Spectral Data Verification: SpectraBase. "3-Acetylbenzoic acid NMR/IR Data."
Sources
- 1. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snowhitechem.com [snowhitechem.com]
